molecular formula C8H5BrCl2O B14511396 2-(Bromomethyl)-4-chlorobenzoyl chloride CAS No. 62758-50-3

2-(Bromomethyl)-4-chlorobenzoyl chloride

Cat. No.: B14511396
CAS No.: 62758-50-3
M. Wt: 267.93 g/mol
InChI Key: KGTLCQGNQJRYMF-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-chlorobenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a bromomethyl group and a chlorine atom attached to a benzene ring, along with a benzoyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-chlorobenzoyl chloride typically involves multi-step reactions starting from benzene derivatives. One common method involves the bromination of a benzene ring followed by chlorination and subsequent introduction of the benzoyl chloride group. The reaction conditions often require the use of catalysts such as iron(III) bromide (FeBr3) for bromination and aluminum chloride (AlCl3) for Friedel-Crafts acylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-chlorobenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine (Br2), chlorine (Cl2), aluminum chloride (AlCl3), and various nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or chloroform .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while hydrolysis results in the formation of carboxylic acids .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-chlorobenzoyl chloride involves its reactivity as an electrophile. The benzoyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various substrates. This reactivity is utilized in organic synthesis to introduce the benzoyl group into target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)benzoyl chloride
  • 4-Chlorobenzoyl chloride
  • 2-(Chloromethyl)-4-chlorobenzoyl chloride

Comparison

Compared to similar compounds, 2-(Bromomethyl)-4-chlorobenzoyl chloride is unique due to the presence of both bromomethyl and chlorine substituents on the benzene ring. This combination of functional groups enhances its reactivity and versatility in organic synthesis .

Properties

CAS No.

62758-50-3

Molecular Formula

C8H5BrCl2O

Molecular Weight

267.93 g/mol

IUPAC Name

2-(bromomethyl)-4-chlorobenzoyl chloride

InChI

InChI=1S/C8H5BrCl2O/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3H,4H2

InChI Key

KGTLCQGNQJRYMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CBr)C(=O)Cl

Origin of Product

United States

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